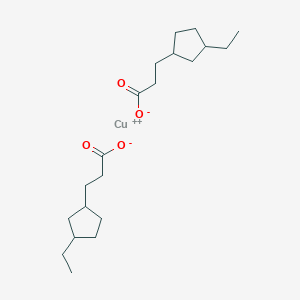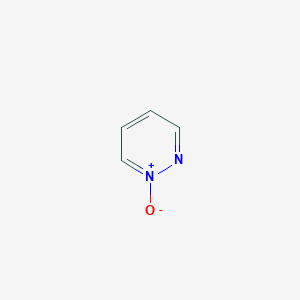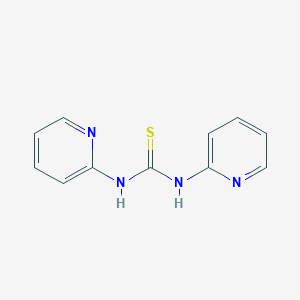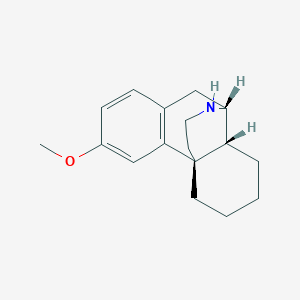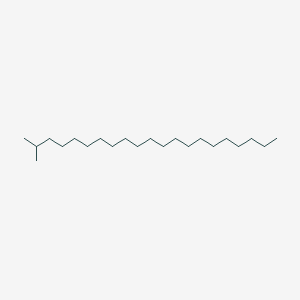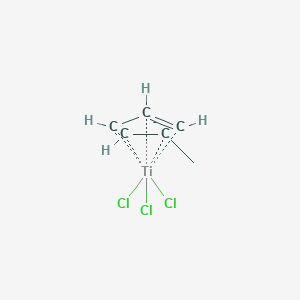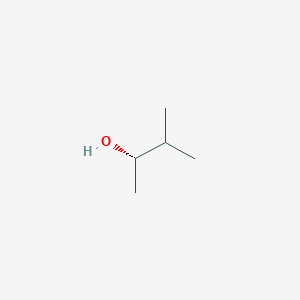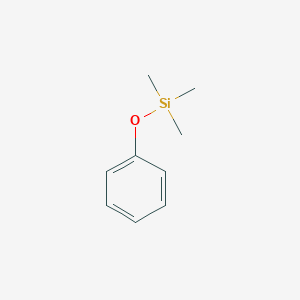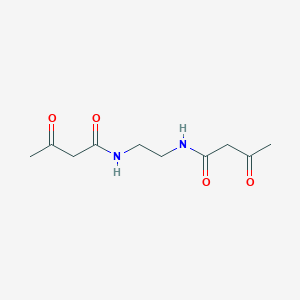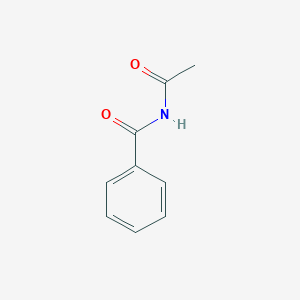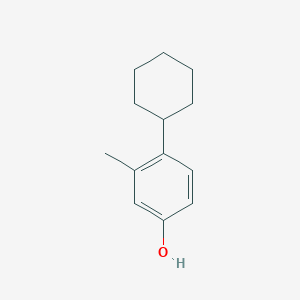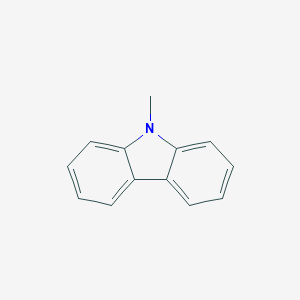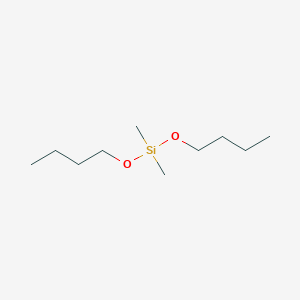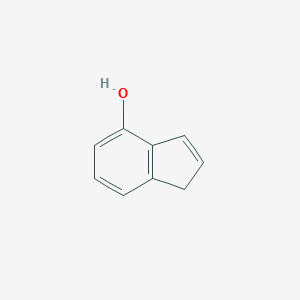
1H-Inden-4-ol
Vue d'ensemble
Description
1H-Inden-4-ol is a chemical compound that belongs to the family of indenols. It is a colorless liquid that has a unique structure and properties. The compound has been widely studied in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1H-Inden-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1H-Inden-4-ol is not well understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that 1H-Inden-4-ol inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.
Effets Biochimiques Et Physiologiques
1H-Inden-4-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Inden-4-ol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1H-Inden-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Inden-4-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the mechanism of action of 1H-Inden-4-ol to better understand its effects on the body.
Conclusion
In conclusion, 1H-Inden-4-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of 1H-Inden-4-ol can be achieved through various methods, with the reduction of 1H-indene-1,3(2H)-dione being the most common. While there are some limitations to using 1H-Inden-4-ol in lab experiments, its unique structure and properties make it a promising compound for future research.
Propriétés
Numéro CAS |
1194-60-1 |
|---|---|
Nom du produit |
1H-Inden-4-ol |
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1H-inden-4-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |
Clé InChI |
TZEIAPXWECOJGT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC=C2O |
SMILES canonique |
C1C=CC2=C1C=CC=C2O |
Synonymes |
1H-Inden-4-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


